2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a chloromethyl group at the 2-position and an ethoxyphenyl group at the 3-position, contributing to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate anthranilic acid derivative and 4-ethoxybenzoyl chloride.
Formation of Quinazolinone Core: The anthranilic acid derivative reacts with 4-ethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the quinazolinone core.
Chloromethylation: The quinazolinone core is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinazolinone core.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Substituted quinazolinones with various functional groups.
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Phenol derivatives from the ethoxy group.
Scientific Research Applications
2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-3-phenylquinazolin-4(3H)-one: Lacks the ethoxy group, which may affect its biological activity.
2-(bromomethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one: Contains a bromomethyl group instead of chloromethyl, potentially altering its reactivity.
3-(4-ethoxyphenyl)quinazolin-4(3H)-one: Lacks the chloromethyl group, which may influence its chemical properties.
Uniqueness
2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is unique due to the presence of both the chloromethyl and ethoxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-22-13-9-7-12(8-10-13)20-16(11-18)19-15-6-4-3-5-14(15)17(20)21/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVGTVCWMIELKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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